Ethyl 2,3-dioxobutanoate
Overview
Description
Ethyl 2,3-dioxobutanoate is an organic compound with the molecular formula C6H8O4. It is a diester of butanedioic acid and is characterized by the presence of two oxo groups at the 2 and 3 positions of the butanoate chain. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Scientific Research Applications
Ethyl 2,3-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: this compound is utilized in the production of polymers and resins, as well as in the formulation of fragrances and flavors.
Mechanism of Action
Ethyl 2,3-dioxobutanoate is a chemical compound with the formula C6H8O4 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known to be used in various chemical reactions as a reagent .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it has been used in a reaction with pyrazine aldehyde and ammonium acetate, where the mixture was heated under stirring at 70°C for 3 hours .
Biochemical Pathways
Its use in chemical reactions suggests that it may play a role in various biochemical synthesis processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it is involved in. In the reaction with pyrazine aldehyde and ammonium acetate, it contributes to the formation of a new compound .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, such as temperature and pH. For example, in the reaction with pyrazine aldehyde and ammonium acetate, the reaction mixture was heated at 70°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,3-dioxobutanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from the deprotonation of ethyl acetoacetate, reacts with an alkyl halide to form the desired product. The reaction typically occurs under basic conditions using sodium ethoxide in ethanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of butanedioic acid derivatives. The process includes the reaction of butanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ester product. The reaction is conducted under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl carbon under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Substituted esters and amides.
Comparison with Similar Compounds
Ethyl 2,3-dioxobutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Both compounds contain ester groups and are used in similar synthetic applications. ethyl acetoacetate has only one oxo group, making it less reactive in certain reactions.
Diethyl malonate: This compound also contains two ester groups but differs in its reactivity and applications. Diethyl malonate is primarily used in malonic ester synthesis, while this compound is more versatile in its reactivity.
Uniqueness: this compound’s unique structure, with two oxo groups, provides it with distinct reactivity compared to other esters. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2,3-dioxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-10-6(9)5(8)4(2)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPWEZRMUOMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482873 | |
Record name | ethyl 2,3-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1723-25-7 | |
Record name | ethyl 2,3-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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